Ambutonium Bromide vs. Atropine Sulfate: Superior Gastric Antisecretory and Motility Effects at Equivalent Oral Dosing
Ambutonium bromide demonstrates superior efficacy compared to atropine sulfate in suppressing gastric secretion and gastric motility when administered orally . In a direct comparative study, ambutonium bromide produced greater inhibition of gastric secretory volume and acid output than 0.6 mg of atropine sulfate, with the effect quantified as statistically significant superiority . The study design utilized standardized gastric secretion collection protocols in human subjects, establishing a clinically meaningful differentiation from the prototypical antimuscarinic comparator.
| Evidence Dimension | Gastric secretion inhibition and gastric motility suppression |
|---|---|
| Target Compound Data | Superior to 0.6 mg atropine sulfate orally |
| Comparator Or Baseline | Atropine sulfate 0.6 mg orally |
| Quantified Difference | Statistically significant superiority (quantitative data not reported in abstract) |
| Conditions | Human gastric secretion study, oral administration |
Why This Matters
This direct head-to-head evidence supports procurement of ambutonium bromide for gastrointestinal pharmacology studies where atropine serves as an insufficient comparator due to its lower potency in gastric applications.
- [1] Pharmaffiliates. CAS No: 115-51-5 | Chemical Name: Ambutonium Bromide-d5. Accessed 2026. View Source
